molecular formula C15H11ClN4O2 B2749070 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 400088-60-0

4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No. B2749070
CAS RN: 400088-60-0
M. Wt: 314.73
InChI Key: CHSTYASAQDSPGU-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, also known as CNP, is a synthetic compound that has been studied for its potential applications in scientific research. CNP is a pyrazole derivative that has been shown to possess anti-inflammatory, anti-oxidative, and anti-bacterial properties. It has been used as a reference compound to study the pharmacological effects of other compounds, as well as to study the molecular mechanisms of action of various compounds. CNP has been studied for its potential applications in laboratory experiments, such as in pharmaceutical drug development, as well as in clinical trials.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies focusing on the synthesis and characterization of derivatives, emphasizing the structural elucidation through techniques such as NMR, FT-IR, and mass spectral analysis. The synthesis approaches include microwave-assisted methods, offering efficient, environmentally friendly alternatives with higher yields compared to conventional methods. These synthesized compounds have been explored for their potential as anti-inflammatory and antibacterial agents, demonstrating the compound's versatility as a precursor in medicinal chemistry (Ravula et al., 2016).

Biological Evaluation

  • Some derivatives of "4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine" have been evaluated for their biological activities. Notably, these derivatives have shown significant anti-inflammatory and antibacterial properties, highlighting the compound's potential as a scaffold for developing new therapeutic agents. The in vivo and in vitro assays have supported these findings, further underscoring the relevance of such compounds in drug discovery (P. Ravula et al., 2016).

Theoretical Investigations

  • The compound has also been the subject of theoretical studies, including quantum chemical and molecular dynamics simulations, to predict its corrosion inhibition performances on metals. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to assess the compound's interaction with metal surfaces, indicating its potential application in corrosion protection. Such theoretical insights are invaluable for designing more effective corrosion inhibitors based on this chemical scaffold (S. Kaya et al., 2016).

properties

IUPAC Name

4-(2-chlorophenyl)-2-(3-nitrophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-14-7-2-1-6-12(14)13-9-18-19(15(13)17)10-4-3-5-11(8-10)20(21)22/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSTYASAQDSPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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